molecular formula C5H6BrNO2 B13957318 1-(Bromoacetyl)azetidin-2-one CAS No. 247192-11-6

1-(Bromoacetyl)azetidin-2-one

Katalognummer: B13957318
CAS-Nummer: 247192-11-6
Molekulargewicht: 192.01 g/mol
InChI-Schlüssel: FJFOWEOJWXAKHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromoacetyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam ringsThe azetidinone ring is a crucial structural feature in many biologically active molecules, including antibiotics like penicillin and cephalosporin .

Vorbereitungsmethoden

The synthesis of 1-(Bromoacetyl)azetidin-2-one can be achieved through several routes. One common method involves the reaction of azetidin-2-one with bromoacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Another approach involves the use of diethyl chlorophosphate as a reagent in a one-pot sequence synthesis. This method involves the reaction of amines and aldehydes with carboxylic acids, followed by the addition of diethyl chlorophosphate to form the azetidinone ring .

Analyse Chemischer Reaktionen

1-(Bromoacetyl)azetidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-(Bromoacetyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression .

Vergleich Mit ähnlichen Verbindungen

1-(Bromoacetyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:

These compounds highlight the versatility of the azetidinone scaffold and its potential for modification to achieve desired properties and activities .

Eigenschaften

CAS-Nummer

247192-11-6

Molekularformel

C5H6BrNO2

Molekulargewicht

192.01 g/mol

IUPAC-Name

1-(2-bromoacetyl)azetidin-2-one

InChI

InChI=1S/C5H6BrNO2/c6-3-5(9)7-2-1-4(7)8/h1-3H2

InChI-Schlüssel

FJFOWEOJWXAKHM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1=O)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.